molecular formula C23H26N4O4 B13822742 (3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide

(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide

Cat. No.: B13822742
M. Wt: 422.5 g/mol
InChI Key: DLYRKHOLTBXRLI-WYMPLXKRSA-N
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Description

(3s,5s,7s)-N’-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3311~3,7~]decane-1-carbohydrazide is a complex organic compound with a unique structure It features a tricyclic decane core, a hydrazide functional group, and a pyrimidine ring substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3s,5s,7s)-N’-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide typically involves multiple steps:

    Formation of the tricyclic decane core: This can be achieved through a series of cyclization reactions starting from simpler organic precursors.

    Introduction of the hydrazide group: This step involves the reaction of the tricyclic decane with hydrazine or a hydrazine derivative under controlled conditions.

    Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized separately and then coupled with the tricyclic decane-hydrazide intermediate.

    Final coupling reaction: The final step involves the coupling of the pyrimidine ring with the tricyclic decane-hydrazide intermediate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3s,5s,7s)-N’-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazide and pyrimidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery research.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (3s,5s,7s)-N’-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    (3s,5s,7s)-N’-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide: is unique due to its specific combination of structural features. similar compounds could include other hydrazide derivatives, tricyclic decane compounds, and pyrimidine-containing molecules.

Uniqueness

  • The uniqueness of this compound lies in its combination of a tricyclic decane core, a hydrazide functional group, and a pyrimidine ring. This combination of features is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(E)-[6-hydroxy-1-(3-methylphenyl)-2,4-dioxopyrimidin-5-yl]methylideneamino]adamantane-1-carboxamide

InChI

InChI=1S/C23H26N4O4/c1-13-3-2-4-17(5-13)27-20(29)18(19(28)25-22(27)31)12-24-26-21(30)23-9-14-6-15(10-23)8-16(7-14)11-23/h2-5,12,14-16,29H,6-11H2,1H3,(H,26,30)(H,25,28,31)/b24-12+

InChI Key

DLYRKHOLTBXRLI-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)/C=N/NC(=O)C34CC5CC(C3)CC(C5)C4)O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=NNC(=O)C34CC5CC(C3)CC(C5)C4)O

Origin of Product

United States

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